Ethyl 2-(2-(3-(phenylsulfonyl)propanamido)thiazol-4-yl)acetate
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Description
Molecular Structure Analysis
The molecular structure of Ethyl 2-(2-(3-(phenylsulfonyl)propanamido)thiazol-4-yl)acetate involves a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole rings are planar and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Synthesis and Antimicrobial Activity
Ethyl 2-(2-(3-(phenylsulfonyl)propanamido)thiazol-4-yl)acetate is a compound involved in the synthesis of thiazoles, a chemical structure of significant interest in medicinal chemistry due to its antimicrobial properties. Research by Wardkhan et al. (2008) explored the synthesis of thiazoles and their derivatives, highlighting the antimicrobial activities against bacterial and fungal isolates such as Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum. The study demonstrated the potential of thiazole derivatives in combating various microbial pathogens, suggesting applications in developing new antimicrobial agents Wagnat W. Wardkhan, M. Youssef, Faten I. Hamed, S. Ouf, 2008.
Enzyme Inhibition for Therapeutic Applications
Another significant application is found in the inhibition of enzymes such as α-glucosidase and β-glucosidase, which are relevant in the management of diabetes. A study conducted by Babar et al. (2017) synthesized a series of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates, demonstrating significant inhibition towards these enzymes. This research indicates the potential of ethyl 2-(2-(3-(phenylsulfonyl)propanamido)thiazol-4-yl)acetate derivatives for therapeutic use in diabetes management through enzyme inhibition, presenting a promising avenue for the development of new antidiabetic drugs Ayesha Babar, M. Yar, H. Tarazi, Vera C. M. Duarte, M. Alshammari, M. A. Gilani, H. Iqbal, Munawwar Ali Munawwar, M. Alves, AtherFarooq Khan, 2017.
Anticancer Activity
Furthermore, the compound's derivatives have shown potential in anticancer applications. Altug et al. (2011) reported on the synthesis of thiazolo[3,2-a]pyridines via a multicomponent reaction, with one of the compounds exhibiting promising anticancer activity across a range of cancer cell lines. This finding highlights the potential for ethyl 2-(2-(3-(phenylsulfonyl)propanamido)thiazol-4-yl)acetate derivatives to be developed into novel anticancer agents, contributing to the arsenal of drugs available for cancer treatment C. Altug, A. Burnett, Esra Caner, Y. Dürüst, M. Elliott, R. J. Glanville, Carol Guy, A. Westwell, 2011.
properties
IUPAC Name |
ethyl 2-[2-[3-(benzenesulfonyl)propanoylamino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S2/c1-2-23-15(20)10-12-11-24-16(17-12)18-14(19)8-9-25(21,22)13-6-4-3-5-7-13/h3-7,11H,2,8-10H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEPUNFODKHPHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(3-(phenylsulfonyl)propanamido)thiazol-4-yl)acetate |
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